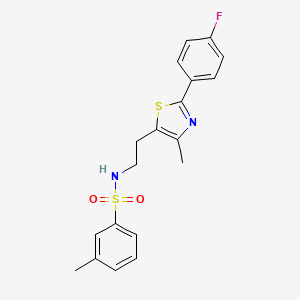

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

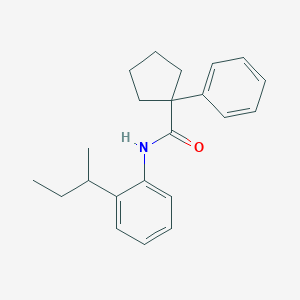

The compound “N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-methylbenzenesulfonamide” is a complex organic molecule. It contains a fluorophenyl group, a thiazole ring, and a benzenesulfonamide moiety. These components are often found in various pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the introduction of the fluorophenyl and benzenesulfonamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the sulfonamide group might be involved in hydrogen bonding, while the fluorophenyl group could participate in aromatic electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a sulfonamide group could enhance water solubility, while the fluorophenyl group could influence the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 (COX-2) Inhibitors

A study by Hashimoto et al. (2002) synthesized derivatives of benzenesulfonamide, including molecules structurally similar to the compound , and evaluated them for their ability to inhibit COX-2 and COX-1 enzymes. The research identified compounds with significant COX-2 inhibitory activity, enhanced by the introduction of a fluorine atom, leading to increased COX1/COX-2 selectivity. This discovery has implications for the development of new treatments for conditions like rheumatoid arthritis and acute pain due to the selective inhibition of COX-2 over COX-1, which can reduce gastrointestinal side effects associated with non-selective NSAIDs (Hashimoto et al., 2002).

Anticancer Potential

Tsai et al. (2016) explored aminothiazole-paeonol derivatives, noting their potent inhibitory activity against various cancer cell lines. Among these, a compound with a 4-fluorophenyl group showed high potency, highlighting the potential of such derivatives as lead compounds for developing anticancer agents, especially for gastrointestinal adenocarcinomas (Tsai et al., 2016).

Computational Chemistry and Materials Science

Research by Kaya et al. (2016) involved computational studies on piperidine derivatives, including sulfonamides, for their corrosion inhibition properties on iron. This demonstrates the compound's relevance not only in biological contexts but also in materials science, particularly in protecting metals from corrosion, which has practical implications in various industries (Kaya et al., 2016).

Molecular Dynamics and Structural Analysis

Pawlak et al. (2021) focused on the structural analysis of AND-1184, a molecule with similarities to the compound of interest, showcasing the utility of single-crystal X-ray and solid-state NMR for detailed characterization. This type of research is crucial for the development of pharmaceutical agents, as understanding the precise structure of drug candidates is essential for assessing their pharmacological properties (Pawlak et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S2/c1-13-4-3-5-17(12-13)26(23,24)21-11-10-18-14(2)22-19(25-18)15-6-8-16(20)9-7-15/h3-9,12,21H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRPGFFTSXNBIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2361848.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)

![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2361857.png)

![7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene](/img/structure/B2361859.png)

![5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2361864.png)

![3-Methyl-5-[(2S,3R)-2-piperidin-4-yloxan-3-yl]-1,2,4-oxadiazole](/img/structure/B2361866.png)

![5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2361867.png)